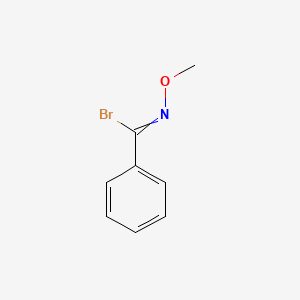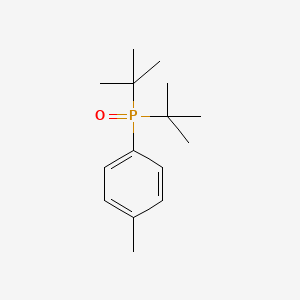
N-Methoxybenzenecarboximidoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxybenzenecarboximidoyl bromide is an organic compound that belongs to the class of carboximidoyl halides This compound is characterized by the presence of a methoxy group attached to a benzene ring, with a carboximidoyl bromide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxybenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of N-methoxybenzenecarboximidoyl chloride with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methoxybenzenecarboximidoyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can react with alkenes or alkynes to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide can yield N-methoxybenzenecarboximidoyl methoxide, while oxidation may produce N-methoxybenzenecarboximidoyl oxide.
Scientific Research Applications
N-Methoxybenzenecarboximidoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-Methoxybenzenecarboximidoyl bromide involves its reactivity as an electrophile. The bromide group can be displaced by nucleophiles, leading to the formation of new bonds. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxybenzenecarboximidoyl chloride
- N-Methoxybenzenecarboximidoyl iodide
- N-Methoxybenzenecarboximidoyl fluoride
Uniqueness
N-Methoxybenzenecarboximidoyl bromide is unique due to its specific reactivity profile, which is influenced by the presence of the bromide group. Compared to its chloride, iodide, and fluoride counterparts, the bromide compound offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .
Properties
CAS No. |
57139-40-9 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
N-methoxybenzenecarboximidoyl bromide |
InChI |
InChI=1S/C8H8BrNO/c1-11-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
CQQAFTZPGGYSFT-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)










